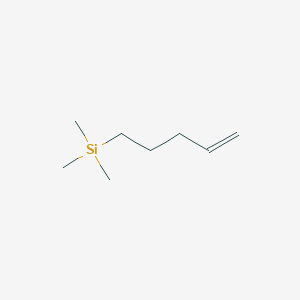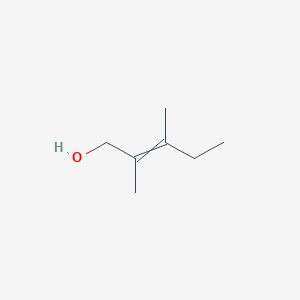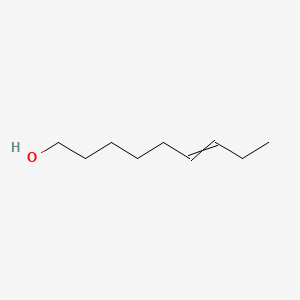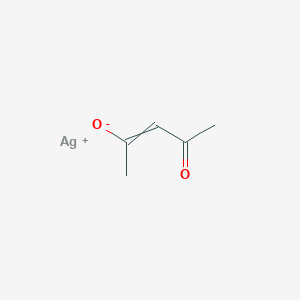![molecular formula C11H12ClN3O2 B12442065 tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a chlorine substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the pyrazole with a suitable pyridine derivative under conditions that promote cyclization.
Introduction of the tert-Butyl Ester: The tert-butyl ester group can be introduced by reacting the pyrazolopyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chlorination: The final step involves the introduction of the chlorine substituent at the 5-position of the pyrazolopyridine ring. This can be achieved by reacting the intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine substituent.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine substituent.
Aplicaciones Científicas De Investigación
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives:
tert-Butyl 5-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
tert-Butyl 5-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: Similar structure but with a methyl substituent instead of chlorine.
tert-Butyl 5-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: Similar structure but with an iodine substituent instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H12ClN3O2 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
tert-butyl 5-chloropyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-5-9(12)14-7(8)6-13-15/h4-6H,1-3H3 |
Clave InChI |
WBXXYIRYRRXEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)




![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)




